N-(4-bromo-3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide
Overview
Description
N-(4-bromo-3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide is an organic compound characterized by the presence of bromine, chlorine, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 4-bromo-3-chloroaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new sulfonamide derivative, while oxidation might produce a sulfone.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems.
Materials science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-chlorophenyl)acetamide
- N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide
- N-(4-bromo-3-chlorophenyl)-5-oxo-1-propan-2-yl-3-pyrrolidinecarboxamide
Uniqueness
N-(4-bromo-3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of the 2,4,6-trimethylbenzenesulfonamide group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new materials or pharmaceutical agents with specific desired properties.
Properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2,4,6-trimethylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO2S/c1-9-6-10(2)15(11(3)7-9)21(19,20)18-12-4-5-13(16)14(17)8-12/h4-8,18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBNRLSGPDDNMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.